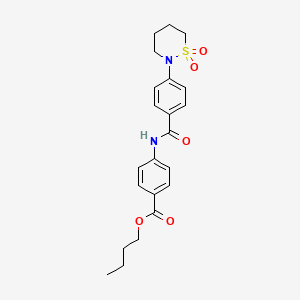

Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate

Description

Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate is a synthetic organic compound featuring a benzamido-benzoate core linked to a sulfonated 1,2-thiazinane heterocycle. Its structure includes:

- A butyl ester group at the para position of one benzene ring.

- An amide linkage connecting the two aromatic rings.

- A 1,2-thiazinane ring with a sulfone (1,1-dioxido) moiety at the para position of the second benzene ring.

Properties

IUPAC Name |

butyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-2-3-15-29-22(26)18-6-10-19(11-7-18)23-21(25)17-8-12-20(13-9-17)24-14-4-5-16-30(24,27)28/h6-13H,2-5,14-16H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZSWYQEEHMKBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate typically involves multiple steps. One common method starts with the preparation of the thiazinane ring. This can be achieved by treating a precursor compound with 1-bromo-3-chloropropane in dimethylformamide (DMF) in the presence of potassium carbonate (K₂CO₃), leading to the formation of cyclic sulfamoyl acetamide esters . These esters are then hydrolyzed using methanolic potassium hydroxide (KOH) to yield the desired intermediate . The final coupling step involves reacting this intermediate with 4-(4-amino-2-fluorophenoxy)-3-chloropicolinamide under specific conditions to form the target compound .

Industrial Production Methods

Industrial production methods for Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate can undergo various chemical reactions, including:

Oxidation: The thiazinane ring can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the dioxido group, potentially altering the compound’s reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMF or dichloromethane (CH₂Cl₂).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings, potentially leading to new compounds with different properties.

Scientific Research Applications

Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.

Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.

Industry: The compound could be used in the production of specialty chemicals or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism by which Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s interactions with other molecules.

Comparison with Similar Compounds

Key Structural Differences

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Substituent Position | CAS RN |

|---|---|---|---|---|---|

| Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate | Not provided | Estimated >400 | Ester, Amide, Thiazinane sulfone | Para positions | Not provided |

| 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | C₁₁H₉NO₂S | 219.26 | Carboxylic acid, Thiazole | Ortho | 65032-66-8 |

| 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | Likely C₁₁H₉NO₂S | 219.26 | Carboxylic acid, Thiazole | Meta | Not provided |

Key Observations :

Heterocycle Type : The target compound employs a six-membered thiazinane sulfone , whereas analogs like 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid use a five-membered thiazole ring .

Functional Groups : The presence of an ester and amide in the target compound distinguishes it from simpler carboxylic acid derivatives.

Physicochemical Properties

- Melting Point : Thiazole-based analogs (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid) exhibit higher crystallinity (mp 139.5–140°C) due to aromatic thiazole-carboxylic acid interactions . The target compound’s ester and sulfone groups likely reduce crystallinity, though specific data are unavailable.

Research Findings and Limitations

Available Data

- Synthetic Accessibility : Thiazole derivatives (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid) are commercially available at high purity (97%) but are priced significantly lower than complex sulfonated thiazinanes .

- Structural Analogues: No direct activity data exist for the target compound. Comparisons rely on extrapolation from thiazole and sulfone pharmacophores.

Knowledge Gaps

- Biological Activity: No studies confirm the target compound’s efficacy in enzymatic or cellular assays.

Biological Activity

Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and antitumor properties, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

The compound features a thiazine ring, which is known for its biological significance. The structural formula can be represented as:

This structure allows for various interactions with biological targets, making it a candidate for further investigation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate. A related series of benzamide derivatives demonstrated significant antifungal activity against various fungal strains such as Botrytis cinerea and Fusarium graminearum, with some compounds showing efficacy exceeding that of standard treatments like pyraclostrobin .

Table 1: Antifungal Activity of Related Compounds

| Compound | Activity Against Botrytis cinerea (%) | Activity Against Fusarium graminearum (%) |

|---|---|---|

| 10a | 84.4 | 78.5 |

| 10d | 83.6 | 76.0 |

| 10e | 83.3 | 75.0 |

| Pyraclostrobin | 81.4 | Not Specified |

These findings suggest that derivatives of the thiazine structure may possess significant antimicrobial properties.

Antitumor Activity

In addition to antimicrobial effects, compounds with similar structural motifs have been evaluated for their antitumor activity. For instance, a study on newly synthesized benzimidazole derivatives showed promising results in inhibiting the proliferation of lung cancer cells (A549, HCC827, and NCI-H358) in vitro . The compounds exhibited IC50 values in the low micromolar range, indicating potent antitumor effects.

Table 2: Antitumor Activity of Benzimidazole Derivatives

| Compound | Cell Line A549 IC50 (μM) | Cell Line HCC827 IC50 (μM) |

|---|---|---|

| Compound 5 | 6.26 ± 0.33 | 6.48 ± 0.11 |

| Compound 9 | Not Specified | Not Specified |

These results highlight the potential of thiazine-containing compounds in cancer therapy.

The mechanism through which butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate exerts its biological effects likely involves interaction with specific cellular targets such as enzymes or receptors involved in cell proliferation and metabolism. The presence of the dioxido group may enhance its reactivity and binding affinity to biological macromolecules.

Case Studies

Several case studies have demonstrated the efficacy of thiazine derivatives in various biological assays:

- Antimicrobial Screening : A series of thiazolidinone derivatives were synthesized and screened against multiple bacterial strains and fungi, showing moderate to good antimicrobial activity with minimum inhibitory concentrations ranging from 100 to 400 µg/mL .

- Antitumor Efficacy : In vivo studies involving animal models treated with thiazine derivatives indicated reduced tumor growth rates compared to control groups, supporting their potential use as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.